methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate
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Overview
Description
LAS17 is a potent and selective irreversible inhibitor of glutathione S-transferase Pi (GSTP1). It is a dichlorotriazine-containing compound that has shown significant potential in scientific research due to its ability to inhibit GSTP1 activity with an IC50 value of 0.5 micromolar . This compound is also known for its application in click chemistry, as it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LAS17 involves the incorporation of a dichlorotriazine moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the dichlorotriazine core: This involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the alkyne group: The alkyne group is introduced through a nucleophilic substitution reaction, where an alkyne-containing nucleophile reacts with the dichlorotriazine core.
Purification: The final product is purified using chromatographic techniques to achieve high purity levels
Industrial Production Methods
Industrial production of LAS17 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.
Purification and crystallization: Industrial purification techniques such as crystallization and large-scale chromatography are employed to obtain the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
LAS17 undergoes several types of chemical reactions, including:
Oxidation: LAS17 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dichlorotriazine core, affecting its inhibitory activity.
Substitution: The alkyne group in LAS17 can participate in substitution reactions, particularly in click chemistry applications
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
Oxidation products: Oxidized derivatives of LAS17.
Reduction products: Reduced forms of the dichlorotriazine core.
Substitution products: Click chemistry products formed through azide-alkyne cycloaddition.
Scientific Research Applications
LAS17 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in studies involving the inhibition of glutathione S-transferase Pi, which plays a role in cellular defense mechanisms.
Medicine: Investigated for its potential in cancer research, particularly in targeting triple-negative breast cancer cells
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
LAS17 exerts its effects by irreversibly inhibiting glutathione S-transferase Pi (GSTP1). The dichlorotriazine moiety of LAS17 reacts with the tyrosine residue at position 108 of GSTP1, leading to the formation of a covalent bond. This modification inhibits the activity of GSTP1, thereby affecting cellular defense mechanisms against reactive electrophiles .
Comparison with Similar Compounds
Similar Compounds
Ethacrynic acid: Another inhibitor of glutathione S-transferase Pi, but it is less selective compared to LAS17.
Carmustine: A chemotherapeutic agent that also inhibits glutathione S-transferase Pi but has broader activity against other enzymes.
Uniqueness of LAS17
Selectivity: LAS17 is highly selective for glutathione S-transferase Pi, making it a valuable tool in research.
Irreversible inhibition: The irreversible nature of its inhibition provides a distinct advantage in studying long-term effects on cellular processes
Properties
Molecular Formula |
C15H20Cl2N4O2 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate |
InChI |
InChI=1S/C15H20Cl2N4O2/c1-5-6-7-8-21(11(9-10(2)3)12(22)23-4)15-19-13(16)18-14(17)20-15/h1,10-11H,6-9H2,2-4H3/t11-/m1/s1 |
InChI Key |
UTXOIMJGBZBFGA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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